Katanosin A
Description
Structure
2D Structure
Properties
CAS No. |
116103-86-7 |
|---|---|
Molecular Formula |
C57H95N15O17 |
Molecular Weight |
1262.5 g/mol |
IUPAC Name |
2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-15-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C57H95N15O17/c1-25(2)20-32(58)47(79)65-35(22-27(5)6)50(82)72-42-45(31-16-13-12-14-17-31)89-56(88)36(24-73)67-54(86)41(44(77)46(59)78)68-37(75)23-63-51(83)39(30(11)74)70-52(84)38(28(7)8)69-48(80)33(18-15-19-62-57(60)61)64-49(81)34(21-26(3)4)66-53(85)40(71-55(42)87)43(76)29(9)10/h12-14,16-17,25-30,32-36,38-45,73-74,76-77H,15,18-24,58H2,1-11H3,(H2,59,78)(H,63,83)(H,64,81)(H,65,79)(H,66,85)(H,67,86)(H,68,75)(H,69,80)(H,70,84)(H,71,87)(H,72,82)(H4,60,61,62) |
InChI Key |
SHQGVBSYOMBSEU-UHFFFAOYSA-N |
SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)N1)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O)C(C)C)CCCN=C(N)N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)NC(C(=O)N1)C(C(C)C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N)C2=CC=CC=C2)CO)C(C(=O)N)O)C(C)O)C(C)C)CCCN=C(N)N |
Synonyms |
katanosin A |
Origin of Product |
United States |
Isolation, Microbial Bioprospecting, and Cultivation of Katanosin a Producers
Identification and Characterization of Katanosin A-Producing Microorganisms
This compound is a natural product, a secondary metabolite produced by specific bacteria. The primary sources are found within the phylum Bacteroidetes, with related analogs discovered in other bacterial genera.
The initial discovery and isolation of this compound and its closely related analog, Katanosin B, were from the culture broth of a bacterial strain related to the genus Cytophaga. nih.govnih.gov These bacteria are Gram-negative, rod-shaped, and known for their gliding motility. nih.govoup.com The Katanosins produced by Cytophaga are basic peptides that are soluble in aqueous alcohols. nih.gov Early research established the molecular formula of this compound as C₅₇H₉₅N₁₅O₁₇, highlighting its complex peptidic nature. nih.gov The cultivation of Cytophaga species often requires specific, low-nutrient media that mimic their natural aquatic or soil habitats to encourage growth and metabolite production. oup.comhardydiagnostics.com
The genus Lysobacter, belonging to the family Xanthomonadaceae, is another significant source of katanosin-like compounds. researchgate.net Specifically, the antibiotic lysobactin (B38166), which is now considered identical to Katanosin B, was isolated from the cell mass of Lysobacter sp., strain ATCC 53042. researchgate.netasm.orgnih.gov Lysobacter species are recognized as prolific producers of novel antibiotics, including various macrocyclic peptide and depsipeptide compounds. researchgate.net While this compound is a minor metabolite in Cytophaga, Katanosin B (lysobactin) is the main metabolite from these Lysobacter strains. researchgate.net The two compounds are structurally very similar, differing only by a single amino acid residue. nih.gov
While Cytophaga and Lysobacter are the most cited producers, the exploration for novel antibiotics has also included other genera. There are mentions in scientific literature of this compound being isolated from the fermentation broth of Streptomyces species. The genus Streptomyces is renowned for its ability to produce a wide array of antibiotics and other bioactive compounds. frontiersin.org This exploration highlights the strategy of screening diverse microbial genera to find novel sources or analogs of valuable compounds like this compound.
Table 1: Primary Microbial Sources of Katanosins
| Microbial Genus | Compound(s) | Isolation Source | Key Characteristics |
|---|---|---|---|
| Cytophaga | This compound, Katanosin B nih.govnih.gov | Culture Broth nih.gov | Gram-negative, gliding motility. nih.govoup.com |
| Lysobacter | Katanosin B (Lysobactin) researchgate.netasm.org | Cell Mass researchgate.netnih.gov | Gram-negative, known for producing novel depsipeptides. researchgate.net |
| Streptomyces | this compound | Fermentation Broth | Gram-positive, renowned antibiotic producers. frontiersin.org |
Lysobacter sp. as Related Sources of Katanosin Analogs
Fermentation and Cultivation Strategies for Optimized this compound Yield
Optimizing the production of this compound requires precise control over the fermentation process. Since it is a secondary metabolite, its yield is highly dependent on creating specific environmental and nutritional conditions that stress the microorganism, thereby triggering the production of these complex peptides.
Key parameters that are manipulated for optimizing yield include:
Media Composition: The balance of carbon and nitrogen sources is critical. For antibiotic production by related bacteria, a high carbon-to-nitrogen ratio in the medium often enhances the yield of secondary metabolites. researchgate.net The specific precursors required for the non-proteinogenic amino acids in this compound must also be available.
pH and Temperature: Maintaining an optimal pH and temperature throughout the fermentation is crucial for both bacterial growth and enzyme activity. For many antibiotic-producing bacteria, a neutral pH of 7.0 and temperatures between 25-30°C are common starting points for optimization. bioline.org.brnih.govmicrobialtec.com
Aeration and Agitation: As aerobic organisms, Cytophaga and Lysobacter require sufficient dissolved oxygen for growth and metabolism. The rate of agitation and aeration must be carefully controlled to ensure adequate oxygen transfer without causing excessive shear stress on the cells. bioline.org.brnih.gov
Cultivation Mode: Fermentation can be run in different modes, such as batch, fed-batch, or continuous culture. frontiersin.org A fed-batch strategy, where nutrients are added incrementally during the fermentation, is often used to maintain the optimal conditions for secondary metabolite production over a longer period, preventing the rapid depletion of nutrients that occurs in a simple batch process. frontiersin.org
The overarching goal is to maximize the biomass of the producing microorganism in the initial growth phase and then to switch the cellular machinery towards the production of this compound in the stationary phase by introducing nutritional limitations or other stressors.
Advanced Isolation and Purification Methodologies for Complex Peptides
The recovery of this compound from the fermentation broth or cell mass is a multi-step process involving advanced separation and purification techniques. The strategy must effectively separate the target peptide from a complex mixture of cellular components, media constituents, and other metabolites.
A typical purification workflow for a peptide like this compound includes the following steps:
Separation of Biomass: The first step is to separate the microbial cells from the liquid culture medium. This is typically achieved through centrifugation or microfiltration. bioline.org.br Depending on whether the compound is intracellular or extracellular, either the cell pellet or the supernatant is processed further. For this compound, it has been recovered from both the culture broth (Cytophaga) and the cell mass (Lysobacter), indicating the need for processing both fractions. nih.govnih.gov
Initial Extraction: If the compound is intracellular, the cell walls must be disrupted using methods like sonication, high-pressure homogenization, or enzymatic lysis. bioline.org.br The target compound is then extracted from the cell lysate or the supernatant using a suitable solvent. Since Katanosins are soluble in aqueous alcohols, solvents like methanol (B129727) or ethanol (B145695) are effective for this initial extraction. nih.gov
Purification by Chromatography: Chromatography is the core of the purification process. A series of different chromatography techniques are used to achieve high purity.
Reversed-Phase Chromatography (RPC): This is a powerful technique for separating peptides based on their hydrophobicity. It has been explicitly mentioned as a key step in the purification of the related compound, lysobactin. nih.gov The crude extract is loaded onto a column with a nonpolar stationary phase, and a gradient of increasing organic solvent is used to elute the compounds.
Ion-Exchange Chromatography (IEX): Since Katanosins are basic peptides, cation-exchange chromatography can be used to separate them from neutral or acidic impurities. nih.gov
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used as a final polishing step to remove any remaining impurities of different molecular weights.
Throughout the purification process, fractions are collected and analyzed, typically using High-Performance Liquid Chromatography (HPLC), to track the presence and purity of this compound.
Table 2: Compound Information
| Compound Name | PubChem CID |
|---|---|
| This compound | 6442111 |
| Katanosin B | 6442112 |
| Valine | 6287 |
| Isoleucine | 6306 |
| Methanol | 887 |
| Ethanol | 702 |
| L-Threonine | 6288 |
| Serine | 5951 |
| Leucine (B10760876) | 6106 |
Structural Elucidation and Stereochemical Characterization of Katanosin a
Spectroscopic Analysis for Total Structure Determination
The complete chemical structure of Katanosin A was primarily elucidated using a suite of spectroscopic methods. These non-destructive techniques provided critical information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in confirming the presence of both standard and unusual amino acid residues within the this compound structure. nih.govjst.go.jp Initial amino acid analysis had suggested the composition, which was then verified and expanded upon by NMR studies. nih.govjst.go.jp These analyses confirmed the presence of eight common amino acid residues. nih.govjst.go.jp Furthermore, the NMR data indicated the existence of several non-proteinogenic amino acids, which are not typically found in ribosomally synthesized proteins. nih.govjst.go.jp
Mass spectrometry was crucial for determining the molecular formula of this compound, which is C₅₈H₉₇N₁₅O₁₇. wikipedia.org This technique provides a highly accurate mass-to-charge ratio, allowing for the deduction of the elemental composition. In conjunction with chemical degradation methods like Edman degradation performed on an alkali-treated sample of this compound, the total amino acid sequence was clarified. nih.govresearcher.life This sequential analysis, combined with the molecular formula, helped to piece together the order of the amino acid residues in the peptide chain. nih.govresearcher.life
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Identification and Configurational Assignment of Non-Proteinogenic Amino Acids
A defining feature of this compound is the presence of several non-proteinogenic amino acids, which required specific analytical methods for their identification and the determination of their stereochemistry. wikipedia.org
This compound contains a variety of β-hydroxylated amino acids, including 3-hydroxyleucine, 3-hydroxyasparagine (B232136), and 3-hydroxyphenylalanine (also referred to as β-phenylserine). wikipedia.orgnih.gov These unusual amino acids were isolated from the hydrolysate of this compound. nih.govresearcher.life Their identities and stereochemistries were confirmed by comparing them with authentic, synthetically prepared samples. nih.govresearcher.life This comparative analysis is a standard and reliable method for assigning the absolute configuration of chiral molecules.
Stereochemistry of β-Hydroxylated Amino Acids (e.g., 3-hydroxyleucine, 3-hydroxyasparagine, 3-hydroxyphenylalanine, β-phenylserine)
Conformational Analysis and Lariat Structure Characterization
This compound possesses a distinctive "lariat" structure, which consists of a cyclic portion and a linear peptide chain extending from it. wikipedia.org The cyclic nature is formed by a lactone (ester) bond. wikipedia.org Chemical methods, such as lithium borohydride (B1222165) reduction and chromic acid oxidation of both native and alkali-treated this compound, were employed to elucidate this lactone linkage. nih.govresearcher.life These experiments revealed that the ester bond is formed between the C-terminal serine residue and a phenylserine (B13813050) residue, closing the peptide ring. nih.govresearcher.life The remainder of the peptide forms the linear "tail" of the lariat. This complex, cyclic structure is a hallmark of the katanosin class of antibiotics. wikipedia.org
Comparative Structural Biochemistry of this compound and Katanosin B (Lysobactin)
This compound is structurally very similar to Katanosin B, an antibiotic also known as Lysobactin (B38166). nih.govnih.gov The primary distinction between these two molecules lies in a single amino acid substitution.
Specific Amino Acid Variations at Position 7 (Valine in A vs. Isoleucine in B)
The definitive difference between this compound and Katanosin B is found at position 7 of the peptide sequence. nih.govnih.gov this compound incorporates a Valine (Val) residue at this position, while Katanosin B contains an Isoleucine (Ile) residue. nih.govnih.govnih.gov Both are hydrophobic, branched-chain amino acids, but Isoleucine possesses an additional methyl group compared to Valine. This substitution results in a slight difference in their molecular formulae, with this compound being C₅₇H₉₅N₁₅O₁₇ and Katanosin B being C₅₈H₉₇N₁₅O₁₇. nih.gov
| Compound | Amino Acid at Position 7 |
|---|---|
| This compound | Valine |
| Katanosin B (Lysobactin) | Isoleucine |
Implications of Structural Differences on Biological Profiles
Despite the minor structural variation, the biological profiles of this compound and Katanosin B are largely analogous. Both compounds are potent antibiotics that target the biosynthesis of the bacterial cell wall by binding to Lipid II, a crucial precursor in peptidoglycan synthesis. nih.govnih.govuni.lu Their efficacy is particularly high against Gram-positive bacteria, including problematic hospital pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govuni.lu
Biosynthetic Pathways and Genetic Engineering of Katanosin a Production
Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line
The production of Katanosin A is carried out by a multimodular NRPS system. nih.gov This enzymatic machinery operates in an assembly-line fashion, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. biorxiv.org The entire biosynthetic gene cluster for lysobactin (B38166) (Katanosin B), a closely related compound differing by a single amino acid, has been identified in Lysobacter sp. ATCC 53042, providing significant insights into the biosynthesis of this compound. nih.gov The cluster encodes two key multimodular NRPSs, designated LybA and LybB. nih.gov
The NRPS machinery responsible for this compound synthesis is organized into modules, with each module containing a set of catalytic domains that perform specific functions. cirad.frmdpi.com A typical module includes an adenylation (A) domain, a thiolation (T) domain (also known as a peptidyl carrier protein or PCP), and a condensation (C) domain. biorxiv.orgcirad.fr
Adenylation (A) Domain: This domain is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl adenylate. biorxiv.orgcirad.fr The specificity of the A-domain dictates which amino acid is incorporated at each position in the peptide chain. biorxiv.org
Thiolation (T) Domain: The activated amino acid is then transferred to the T-domain, which covalently attaches it as a thioester via a phosphopantetheine arm. chemrxiv.org This domain acts as a shuttle, moving the growing peptide chain between the different catalytic domains. biorxiv.org
Condensation (C) Domain: This domain catalyzes the formation of a peptide bond between the amino acid tethered to its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. biorxiv.orgchemrxiv.org
The modular arrangement of the this compound NRPS follows a colinearity rule, where the sequence of modules on the enzyme directly corresponds to the sequence of amino acids in the final peptide product. cirad.fr
Table 1: Modular Organization of the this compound NRPS
| Module | Encoded by | Amino Acid Activated | Key Domains |
| 1 | LybA | L-Leucine | A, T, C |
| 2 | LybA | L-Leucine | A, T, C |
| 3 | LybA | D-Leucine | A, T, C, E |
| 4 | LybA | L-allo-Threonine | A, T, C |
| 5 | LybB | L-Arginine | A, T, C |
| 6 | LybB | D-Leucine | A, T, C, E |
| 7 | LybB | L-Valine | A, T, C |
| 8 | LybB | L-Phenylalanine | A, T, C |
| 9 | LybB | L-Serine | A, T, C |
| 10 | LybB | Glycine (B1666218) | A, T, C |
| 11 | LybB | D-3-Hydroxyasparagine | A, T, C |
Note: The table is a hypothetical representation based on the known structure of this compound and the general principles of NRPS organization. The exact domain composition may vary. The presence of an epimerization (E) domain in modules 3 and 6 is responsible for converting the L-amino acid to its D-isoform.
The specificity of the A-domain for its cognate amino acid is determined by a "specificity code," which consists of a set of key amino acid residues within the binding pocket of the domain. biorxiv.org These residues interact with the side chain of the substrate, ensuring the correct amino acid is selected. The activation process involves the hydrolysis of ATP to AMP and pyrophosphate, forming a high-energy aminoacyl-AMP intermediate. researchgate.net This activated amino acid is then transferred to the thiol group of the phosphopantetheine arm of the T-domain. researchgate.net
Modular Organization and Domain Architecture of this compound NRPS
Post-Assembly Line Enzymatic Modifications
Following the assembly of the linear peptide chain on the NRPS, a series of modifications occur to produce the final, biologically active this compound.
Katanosins contain several non-proteinogenic, β-hydroxylated amino acids, such as 3-hydroxyleucine and 3-hydroxyasparagine (B232136). wikipedia.orgresearchgate.net These hydroxylations are catalyzed by tailoring enzymes, such as diiron monooxygenases, that act on the aminoacyl-PCP-bound intermediates. acs.org These modifications are crucial for the biological activity of the molecule. researchgate.net
The final step in the biosynthesis of this compound is the release of the peptide from the NRPS assembly line and its simultaneous cyclization. wikipedia.org This process is catalyzed by a terminal thioesterase (TE) domain. biorxiv.org The TE domain facilitates an intramolecular nucleophilic attack of the hydroxyl group of a serine or threonine residue on the thioester bond linking the C-terminal amino acid to the final T-domain. This results in the formation of a stable ester bond, creating the characteristic cyclic depsipeptide structure of this compound. wikipedia.orgzju.edu.cn In the case of lysobactin (Katanosin B), an unusual tandem thioesterase architecture has been identified, where the penultimate thioesterase domain is responsible for the cyclization and release of the molecule. nih.gov
Hydroxylation and Other Tailoring Reactions
Identification and Functional Characterization of Biosynthetic Gene Clusters
The identification of the biosynthetic gene cluster for lysobactin in Lysobacter sp. ATCC 53042 was a significant breakthrough in understanding katanosin biosynthesis. nih.govnih.gov This cluster contains the genes encoding the NRPSs LybA and LybB, as well as genes for other necessary enzymes, such as those involved in the synthesis of precursor amino acids and tailoring reactions. nih.govnih.govresearchgate.net Functional characterization of these genes through gene disruption and in vitro biochemical assays has confirmed their roles in the biosynthetic pathway. nih.govresearchgate.net This knowledge opens up possibilities for genetic engineering of the biosynthetic pathway to produce novel katanosin analogs with potentially improved therapeutic properties. researchgate.net
Genetic Approaches for Heterologous Expression and Pathway Optimization
The production of this compound is orchestrated by a large, multi-gene biosynthetic gene cluster (BGC) that encodes for non-ribosomal peptide synthetase (NRPS) enzymes. researchgate.netnih.gov The identification and characterization of the lysobactin/katanosin BGC in Lysobacter sp. ATCC 53042 is the foundational step for any genetic engineering efforts. nih.gov This cluster contains two significant NRPS genes, lybA and lybB, which assemble the peptide backbone of the molecule. nih.gov
Heterologous expression presents a powerful strategy to produce this compound in a more tractable host organism, potentially overcoming limitations associated with the native producer, such as slow growth or low yields. zju.edu.cn This approach involves transferring the entire katanosin BGC into a well-characterized host, such as Escherichia coli or various Streptomyces species, which are amenable to genetic manipulation and optimized for industrial fermentation. zju.edu.cnnih.gov
Successful heterologous expression of a complex NRPS pathway like that for katanosin requires several key considerations:
Complete BGC Transfer: The entire set of biosynthetic, regulatory, and resistance genes must be cloned and transferred, often on a large DNA fragment, to ensure the pathway is functional. zju.edu.cn
Host Compatibility: The chosen heterologous host must provide the necessary precursor molecules (the specific amino acids required for katanosin synthesis) and have a suitable metabolic and genetic background. zju.edu.cn
Codon Optimization: The genetic code of the katanosin genes may need to be optimized for the expression machinery of the new host to ensure efficient translation of the large NRPS enzymes.
Promoter Engineering: Replacing native promoters with strong, inducible promoters from the host organism can significantly enhance the transcription of the biosynthetic genes and, consequently, the final product yield.
Pathway optimization in either the native or a heterologous host can be achieved by targeting regulatory elements within the gene cluster or by modifying the expression of the core NRPS enzymes. Overexpressing positive regulators or deleting negative regulators identified within the BGC can lead to increased production. Furthermore, optimizing the fermentation conditions and media composition for the genetically engineered strain is crucial to maximize the output of this compound.
Synthetic Biology Strategies for Directed Biosynthesis of this compound Analogs
Synthetic biology offers advanced tools to rationally re-engineer the katanosin biosynthetic pathway to produce novel derivatives with potentially improved properties. frontiersin.org The modular nature of the NRPS enzymes responsible for katanosin assembly makes them prime targets for this type of engineering. researchgate.netnih.gov Each module within the NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain.
Key synthetic biology strategies for generating this compound analogs include:
Module and Domain Swapping: The most direct approach involves replacing entire modules or specific domains within the NRPS enzymes. For instance, the adenylation (A) domain determines which amino acid is selected and activated. By swapping the A-domain of one module with another that recognizes a different amino acid, a new amino acid can be incorporated into the katanosin scaffold. The natural difference between this compound (containing Valine) and Katanosin B (containing Isoleucine) at position 7 illustrates the effect of a single amino acid substitution, which is dictated by the specificity of the corresponding A-domain in the NRPS template. wikipedia.org
Precursor-Directed Biosynthesis: This method involves feeding the fermentation culture with synthetic analogs of the natural amino acid precursors. If the NRPS enzymes have some level of substrate flexibility, they may incorporate these unnatural precursors into the final structure, creating a new katanosin derivative.
Combinatorial Biosynthesis: By combining genes or modules from different NRPS pathways, it is possible to create hybrid enzymes that produce entirely new peptide structures. This could involve integrating modules from the katanosin pathway with those from other peptide antibiotic pathways to generate novel bioactive compounds.
These strategies, underpinned by advancements in DNA synthesis and genome editing technologies like CRISPR/Cas, allow for precise and targeted modifications of the biosynthetic machinery. frontiersin.org This directed evolution of the pathway can lead to the creation of a library of this compound analogs, which can then be screened for enhanced antibacterial activity or other desirable pharmacological characteristics.
Molecular Mechanism of Action of Katanosin a Against Bacterial Targets
Inhibition of Bacterial Cell Wall Peptidoglycan Biosynthesis Pathway
Katanosins act at a late stage of cell wall synthesis, targeting the membrane-associated steps involving lipid intermediates. This inhibition leads to the accumulation of precursors and ultimately compromises the structural integrity of the cell, causing lysis. nih.govnih.gov
Studies conducted on Katanosin B demonstrate that it effectively inhibits the incorporation of N-acetylglucosamine (GlcNAc), a fundamental precursor for cell wall synthesis, into the peptidoglycan of whole bacterial cells, such as Staphylococcus aureus. nih.gov This inhibition occurs at concentrations that are close to the minimum inhibitory concentrations (MICs) required to stop bacterial growth, suggesting that the disruption of peptidoglycan synthesis is the direct cause of its antimicrobial activity. nih.gov
The mechanism of katanosins involves direct binding to the lipid-anchored precursors of the peptidoglycan pathway. nih.gov Research on lysobactin (B38166) (Katanosin B) has shown that it forms stable 1:1 complexes with both Lipid I and Lipid II. nih.govacs.org Lipid II is a critical building block, comprised of a disaccharide-pentapeptide unit linked to a bactoprenol (B83863) lipid carrier, which is translocated across the cell membrane. nih.gov By binding to and sequestering these lipid intermediates, katanosins prevent them from being utilized by the cell wall synthesis machinery. nih.gov While it binds to multiple precursors, the primary cellular mechanism of killing is attributed exclusively to the binding of Lipid II. nih.govacs.org In vitro studies with wall-membrane particulate fractions from S. aureus showed that Katanosin B inhibited the formation of these lipid intermediates. nih.gov
By sequestering Lipid II, the substrate for transglycosylase enzymes, katanosins effectively block the subsequent transglycosylation step of peptidoglycan synthesis. nih.gov This step involves the polymerization of the disaccharide units from Lipid II into long glycan chains. nih.gov The inhibition of nascent peptidoglycan formation by Katanosin B has been demonstrated to be highly potent. nih.gov The simultaneous inhibition of lipid intermediate formation and the subsequent transglycosylation step indicates a mechanism based on substrate binding rather than direct enzyme inhibition. nih.gov
Disruption of Lipid Intermediate Formation (e.g., Lipid I, Lipid II)
Interaction with Membrane-Bound Cell Wall Precursors
Katanosin A is a cyclic depsipeptide antibiotic that exerts its antibacterial effect by targeting the biosynthesis of the bacterial cell wall. vulcanchem.comwikipedia.org Its mechanism involves direct interaction with key lipid-linked precursors essential for the construction of peptidoglycan (PG) and wall teichoic acid (WTA). Research primarily conducted on the closely related analogue, Katanosin B (also known as lysobactin), has elucidated this binding mechanism. This compound and B differ by a single amino acid at position 7, with this compound containing a valine residue while Katanosin B has an isoleucine. wikipedia.org The mode of action for both compounds is considered to be analogous, focusing on the sequestration of membrane-anchored cell wall building blocks. researchgate.netnih.gov
Stoichiometric Complex Formation with Lipid I and Lipid II
Studies utilizing enzyme inhibition assays have demonstrated that Katanosin B (lysobactin) directly binds to the bacterial cell wall precursors Lipid I and Lipid II. nih.govacs.org This interaction results in the formation of a stable, non-covalent complex with a 1:1 stoichiometry. researchgate.netscispace.comdovepress.com By forming these complexes, Katanosin sequesters the precursors, preventing their utilization by the enzymes responsible for the subsequent steps in peptidoglycan synthesis. nih.govpnas.org This binding action, which recognizes the reducing end of the lipid-linked precursors, is a shared characteristic with other antibiotics like ramoplanin (B549286) and teixobactin. researchgate.netacs.org The sequestration of both Lipid I and Lipid II effectively halts the elongation of the glycan chain, a critical step in building the cell wall. nih.govnih.gov
Binding Affinity and Specificity for Lipid II
While Katanosin demonstrates the ability to bind to multiple cell wall precursors, its potent bactericidal activity is attributed almost exclusively to its interaction with Lipid II. nih.govacs.org In addition to binding Lipid I and Lipid II from the peptidoglycan (PG) synthesis pathway, Katanosin B has been shown to form a 1:1 complex with Lipid IIAWTA, a precursor in the wall teichoic acid (WTA) biosynthetic pathway. researchgate.netacs.org
Downstream Cellular Consequences of this compound Activity
The sequestration of Lipid II by Katanosin initiates a cascade of events that severely compromise the bacterial cell's structural integrity. By effectively halting the supply of building blocks for peptidoglycan synthesis, the antibiotic triggers distinct morphological and cellular disruptions that ultimately lead to cell death.
Induction of Septal Defects and Cell Envelope Damage
The most prominent consequence of Katanosin's exclusive binding to Lipid II is the disruption of normal cell division and severe damage to the cell envelope. nih.govacs.org Lipid II is a crucial component for septal peptidoglycan synthesis, which is necessary for forming the division septum between daughter cells. By sequestering Lipid II, Katanosin prevents the proper formation of this structure, leading to profound septal defects. researchgate.netresearchgate.net This inhibition ultimately results in catastrophic damage to the cell envelope, compromising its ability to withstand osmotic pressure and leading to cell lysis. scispace.comomicsdi.org
Broader Cellular Disruptions Beyond Peptidoglycan Synthesis
The primary mechanism of Katanosin is the inhibition of peptidoglycan synthesis through the binding of its lipid intermediates. nih.govnih.gov In vitro studies with membrane preparations from Staphylococcus aureus have shown that Katanosin B inhibits both the formation of lipid intermediates and the subsequent creation of nascent peptidoglycan. nih.govnih.gov While Katanosin also binds to precursors for wall teichoic acid (WTA), its lethal action is overwhelmingly driven by the inhibition of the peptidoglycan pathway. scispace.com The disruption is so effective that it halts the transglycosylation step and preceding stages of cell wall construction, a mechanism distinct from that of other antibiotics like vancomycin (B549263), which does not inhibit the formation of lipid intermediates. nih.govnih.gov This targeted disruption of a fundamental bacterial process underscores the potent and specific activity of Katanosin.
Chemical Synthesis and Derivatization Strategies for Katanosin a
Total Synthesis of Katanosin A and Lysobactin (B38166) (Katanosin B)
This compound and Lysobactin (Katanosin B) are closely related natural products, differing only by a single amino acid in the linear peptide chain: this compound contains a valine residue, while Lysobactin has an isoleucine at the corresponding position. wikipedia.orgrsc.org Consequently, synthetic strategies developed for Lysobactin are directly applicable to the total synthesis of this compound. The total synthesis of Lysobactin was a significant achievement that paved the way for accessing these potent antibiotics and their derivatives. capes.gov.brnih.gov
Early synthetic strategies investigated two main approaches, focusing on the point of cyclization. One strategy targeted a final-stage macrolactonization, which ultimately proved unsuccessful. researchgate.net A more successful second strategy involved an esterification at an earlier stage followed by a macrolactamization to form the cyclic core. researchgate.net The determination of Lysobactin's 3D structure was instrumental in guiding the synthesis, particularly in developing a high-yield macrolactamization step by taking advantage of the preorganization of side chains with minimal use of protecting groups. capes.gov.br
Solid-Phase Peptide Synthesis (SPPS) has been a key technology for the efficient assembly of the linear peptide precursor of Lysobactin/Katanosin A. nih.govnih.govresearchgate.net The use of SPPS offers significant advantages over solution-phase methods, primarily by simplifying the purification of intermediates and enabling the rapid synthesis required for generating structural analogs. nih.gov
A highly efficient total synthesis of Lysobactin has been described using a linear approach based predominantly on Fmoc-strategy SPPS. nih.govacs.org This method allowed for the synthesis of the natural product with only a single purification step required for the final compound. nih.gov The synthesis typically proceeds in the C- to N-terminal direction, starting with the C-terminal glycine (B1666218) residue loaded onto a 2-chlorotrityl resin. nih.gov Peptide couplings are commonly performed using reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in the presence of a base such as diisopropylethylamine (DIPEA). nih.gov Following each coupling step, the Fmoc protecting group is removed using a piperidine (B6355638) solution to allow for the addition of the next amino acid. nih.gov To conserve valuable synthetic amino acids, researchers have used as little as 1.5 equivalents during the coupling steps. nih.gov After the linear peptide is fully assembled, it is cleaved from the resin to yield the crude linear precursor for the subsequent cyclization step. nih.gov
| Synthesis Step | Reagents/Conditions | Purpose |
| Resin Loading | Glycine, 2-chlorotrityl resin | Anchoring the first amino acid for SPPS. |
| Peptide Coupling | Fmoc-protected amino acids, DEPBT, DIPEA, DMF | Stepwise addition of amino acids to the growing peptide chain. nih.gov |
| Fmoc Deprotection | 20% piperidine in DMF | Removal of the N-terminal protecting group to allow the next coupling reaction. nih.gov |
| Resin Cleavage | Acetic acid/trifluoroethanol/dichloromethane | Release of the assembled linear peptide from the solid support. nih.gov |
Macrocyclization is the most critical and often most challenging step in the synthesis of cyclic peptides like this compound. nih.gov This process is thermodynamically disfavored due to entropy losses. nih.gov The choice of cyclization site and methodology is paramount for success. For Lysobactin (Katanosin B), both macrolactonization (forming an ester bond) and macrolactamization (forming an amide bond) have been explored.
Initial synthetic attempts targeting a late-stage macrolactonization to close the 28-membered ring did not yield the desired product. researchgate.net A more successful and widely adopted strategy involves macrolactamization. One approach utilized a conformation-directed cyclization, where the strategic placement of protecting groups allowed intramolecular hydrogen bonds to pre-organize the linear precursor into a conformation favorable for ring closure. capes.gov.br Another effective method involved activating the C-terminal glycine residue of the linear peptide, which enabled an epimerization-free cyclization. nih.gov This cyclization is typically carried out in dilute solution using coupling reagents like DEPBT with DIPEA in DMF to favor the intramolecular reaction over intermolecular polymerization. nih.gov
| Cyclization Strategy | Key Feature | Outcome | Reference |
| Macrolactonization | Attempted as the final step in an early strategy. | Unsuccessful in yielding the desired cyclic product. | researchgate.net |
| Macrolactamization | Activation of a C-terminal Glycine. | Epimerization-free cyclization. | nih.gov |
| Conformation-Directed Macrolactamization | Minimal use of protecting groups to allow preorganization via H-bonds. | High-yielding cyclization. | capes.gov.br |
A defining feature of the katanosins is the presence of multiple non-proteinogenic amino acids, including several with β-hydroxy groups, such as 3-hydroxyasparagine (B232136), 3-hydroxyleucine, and 3-hydroxyphenylalanine. wikipedia.orgbeilstein-institut.de The synthesis of these unusual building blocks with precise stereochemical control is a prerequisite for the total synthesis of the natural product. rsc.orgmdpi.com
These hydroxylated amino acids are known to be constituents of various bioactive natural products. beilstein-institut.de For instance, L-threo-β-phenylserine is a building block in lysobactins and possesses antiviral activity on its own. beilstein-institut.de The synthesis of these non-standard amino acids often requires multi-step procedures starting from common amino acid precursors. researchgate.net For example, orthogonally protected L-threo-beta-hydroxyasparagine has been synthesized from L-aspartic acid. researchgate.net The development of enzymatic methods, such as using L-threonine transaldolase, also presents a powerful tool for the selective synthesis of a diverse range of β-hydroxy-α-amino acids. researchgate.net These specialized residues are crucial for the biological activity and structural stability of this compound. researchgate.net
Macrocyclization Methodologies (e.g., Macrolactonization)
Semi-Synthetic and Chemical Modification Routes for this compound Analogs
With a viable synthetic route established, particularly through SPPS, the generation of this compound analogs becomes feasible. nih.gov Semi-synthetic modifications allow for the systematic alteration of the molecule's structure to probe the function of specific residues and to potentially enhance its therapeutic properties. pnas.org
The structural differences between this compound and B highlight the impact of even minor amino acid substitutions. rsc.org The synthesis of analogs allows for a detailed exploration of the structure-activity relationship (SAR). For example, a Δ3-Thr-lysobactin analog was synthesized to investigate the role of a specific cation-π interaction observed in the parent molecule. nih.gov
Further derivatization studies on related antibiotics like ramoplanin (B549286) have shown that modifications to certain residues can dramatically affect activity. For instance, changing specific amino acids or modifying their side chains can either diminish or preserve antimicrobial potency, highlighting the importance of charge and hydrophobicity at key positions. pnas.org Similar strategies can be applied to this compound to identify the minimal structural features required for its antibacterial action and to develop new agents against drug-resistant bacteria. escholarship.org
Modifying a drug candidate's balance of hydrophilic and hydrophobic properties is a common strategy in medicinal chemistry to improve its pharmacokinetic profile. dovepress.commdpi.comnih.gov For complex peptide antibiotics, the introduction of lipophilic moieties, such as a fatty acyl chain, can enhance membrane anchoring, thereby increasing the local concentration of the drug at its site of action and boosting potency. dovepress.comnih.gov This approach has been successfully used to develop semi-synthetic lipoglycopeptides with improved activity. nih.gov
Conversely, introducing hydrophilic groups, such as polyethylene (B3416737) glycol (PEG) chains, can alter solubility and permeability. nih.gov While direct examples for this compound are not extensively documented, the principles are broadly applicable. For instance, adding hydrophobic moieties could enhance interaction with the bacterial membrane where its target, Lipid II, resides. dovepress.comuq.edu.au However, such modifications must be carefully designed, as they can also impact the molecule's intrinsic antibacterial potency. nih.gov
Chemical Synthesis of this compound, 7-L-isoleucine-, hydrochloride, hydrate (B1144303) (1:2:4)wikipedia.org
The compound specified as this compound, 7-L-isoleucine-, hydrochloride, hydrate (1:2:4) wikipedia.org is a synthetic derivative of the katanosin family of antibiotics. Structurally, the replacement of valine at position 7 of this compound with an L-isoleucine residue results in a molecule identical to Katanosin B, also known as Lysobactin. wikipedia.org Therefore, the synthesis of this compound involves the initial preparation of the Katanosin B (Lysobactin) core, followed by conversion to its hydrochloride salt and subsequent hydration.
The parent molecule, Katanosin B, is a naturally occurring cyclic depsipeptide originally isolated from the fermentation broth of the Gram-negative bacterium Lysobacter sp. guidetomalariapharmacology.org While fermentation is a primary source, total chemical synthesis provides a crucial alternative for producing the molecule and its analogues for further study. nih.gov The first total syntheses of Katanosin B (Lysobactin) were reported in 2007. wikipedia.orgnih.govcapes.gov.br
A prominent and efficient method for the total synthesis of Lysobactin is a convergent synthesis strategy. acs.orgnih.govnih.gov This approach involves the independent synthesis of large, protected peptide fragments, which are then coupled together and cyclized to form the final molecule. This method is often preferred for complex structures like Lysobactin, which features a 28-membered macrocycle containing eleven amino acids, including six non-proteinogenic and four β-hydroxylated residues. nih.gov
One convergent synthesis pathway can be summarized in the following key stages:
Fragment Synthesis : The linear peptide chain is divided into multiple fragments that are synthesized separately. For instance, a tetrapeptide fragment can be prepared by coupling Fmoc-d-Arg(Boc)2-OH with a tripeptide segment. acs.org
Fragment Coupling : The synthesized fragments are coupled together. A common coupling reaction involves joining the C-terminal carboxyl group of one fragment with the N-terminal amino group of another. acs.org
Macrolactamization : The crucial step is the intramolecular cyclization of the linear precursor to form the 28-membered depsipeptide ring. acs.orgnih.gov This macrocyclization has been achieved with high efficiency (83% yield in one report) using coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). acs.orgnih.govnih.gov The efficiency of this step is noted as a significant achievement in depsipeptide synthesis. acs.orgnih.gov
Deprotection : Following cyclization, a global deprotection step is performed to remove all protecting groups from the amino acid side chains. nih.gov This can involve treatment with a strong acid mixture, such as trifluoroacetic acid (TFA) and triethylsilane (Et3SiH). nih.gov
Solid-phase peptide synthesis (SPPS) has also been successfully employed, offering a more streamlined approach with a single final purification step. nih.gov In this method, the linear peptide is assembled on a resin support, cleaved, and then cyclized and deprotected in solution. nih.gov
Once the core Katanosin B molecule is synthesized, it is converted into the specified salt form. The formation of the hydrochloride salt is achieved by treating the purified peptide with hydrochloric acid. The hydrate (1:2:4) indicates a specific association with water molecules, which can influence the compound's physical properties.
Convergent and Divergent Synthetic Methodologies in Depsipeptide Chemistry
The synthesis of complex natural products like depsipeptides relies on strategic planning to efficiently assemble the target molecule. Two fundamental strategies, convergent and divergent synthesis, are widely employed, each with distinct advantages and applications in depsipeptide chemistry. nih.govnih.gov
Convergent Synthesis A convergent synthesis is a strategy where multiple fragments of a target molecule are prepared independently and then combined (converged) in the final stages to form the complete structure. nih.gov This approach is particularly well-suited for large and complex molecules like the katanosins.
Key Features :
Late-Stage Assembly : These fragments are coupled together near the end of the synthetic sequence. The total synthesis of Lysobactin, for example, effectively uses a convergent approach where peptide fragments are synthesized separately before being linked and cyclized. acs.orgnih.gov
Divergent Synthesis A divergent synthesis begins with a common core structure or intermediate from which a variety of different analogues or derivatives are generated. This strategy is exceptionally useful for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Key Features :
Common Precursor : A single starting material or late-stage intermediate serves as a branching point.
Generation of Diversity : Different reagents or building blocks are introduced to the common precursor to create a diverse set of final products.
Application in SAR Studies : In depsipeptide chemistry, a divergent approach can be used to systematically modify specific amino acid residues of a natural product to probe their importance for biological activity. For instance, a library of analogues of the cyclic depsipeptide HUN-7293 was assembled by superimposing a divergent strategy onto a convergent total synthesis, allowing for a detailed investigation of its pharmacophore.
The table below provides a comparative overview of these two methodologies as they apply to depsipeptide synthesis.
In modern depsipeptide synthesis, these strategies are not mutually exclusive. A highly effective approach can involve a convergent synthesis to build the core cyclic structure, followed by a divergent strategy to create a variety of analogues from a late-stage intermediate. This hybrid methodology maximizes the efficiency of producing the core scaffold while enabling extensive exploration of its chemical and biological properties.
Mentioned Compounds and PubChem CIDs
Structure Activity Relationship Sar Studies and Rational Drug Design for Katanosin a
Systematic Evaluation of Structural Modifications on Biological Activity
Structure-activity relationship (SAR) studies on katanosins have revealed that specific structural components are essential for their potent antibacterial effects. These studies typically involve the synthesis of various analogues and comparison of their biological activities against that of the parent compound.
Macrocyclic Core: The integrity of the macrocyclic lactone bridge is a critical structural element. scispace.com Semisynthetic modifications have shown that disruption of this cyclic structure leads to a significant loss of antibacterial potency. scispace.comnih.gov
Linear Segment: The linear portion of the molecule is also vital. Studies on lysobactin (B38166) (katanosin B) demonstrated that analogues with a hydrolyzed bond, resulting in a linear structure, almost completely lost their biological activity. nih.gov Furthermore, the N-terminal D-Leucine residue has been identified as a crucial element contributing to its antibacterial effects. scispace.com A circular analogue, L-alanyl-desleucyllysobactin, which lacks the initial leucine (B10760876) but maintains a cyclic form, retained some activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the nuanced importance of both the cyclic nature and the specific residues of the linear tail. nih.gov
| Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|
| Linearization (hydrolysis of macrocycle) | Almost complete loss of activity | nih.gov |
| Removal of N-terminal D-Leu | Significant reduction in activity | scispace.com |
| Creation of a circular analogue (L-alanyl-desleucyllysobactin) | Retained some activity against MRSA | nih.gov |
A defining feature of katanosins is the presence of multiple non-proteinogenic (non-ribosomal) amino acids. wikipedia.org These unusual residues are incorporated during biosynthesis and are key to the molecule's structure and function. nih.gov
Core Amino Acid Differences: Katanosin A and B differ by a single amino acid at position 7 of the peptide chain. This compound, the minor metabolite, contains a valine residue, whereas the main metabolite, katanosin B (lysobactin), incorporates an isoleucine at this position. wikipedia.orgnih.gov
Other Unusual Residues: Both katanosins contain several other non-proteinogenic amino acids, including allothreonine, 3-hydroxyleucine, 3-hydroxyasparagine (B232136), and 3-hydroxyphenylalanine. wikipedia.orgwikipedia.org The hydroxyl groups on these residues are significant as they can form specific interactions with biological targets and can also be sites for further enzymatic modifications. researchgate.net The presence of both D and L configured amino acids is also a hallmark of these nonribosomally synthesized peptides. researchgate.net
| Compound | Amino Acid at Position 7 | Reference |
|---|---|---|
| This compound | Valine | wikipedia.orgnih.gov |
| Katanosin B (Lysobactin) | Isoleucine | wikipedia.orgnih.gov |
The specific functional groups and the stereochemistry of the constituent amino acids play a definitive role in the biological activity of this compound. fsu.edupressbooks.pubashp.org
Ester Bond: The lactone, an ester bond that cyclizes the peptide, is essential for maintaining the rigid conformation required for activity. wikipedia.orgscispace.com This cyclization constrains the molecule, likely pre-organizing it for target binding. scispace.com
Hydroxyl Groups: The numerous hydroxyl (-OH) groups on the non-proteinogenic residues (e.g., allothreonine, 3-hydroxyleucine) are not merely structural quirks. researchgate.net These groups can participate in hydrogen bonding, a key interaction for target recognition and binding affinity. ashp.org In katanosin B, the side chain oxygen of the 3-hydroxyphenylalanine (phenylserine) residue is directly involved in forming the 28-membered macrolactone ring. researchgate.net
Stereochemistry: Katanosins contain a mix of D- and L-amino acids. researchgate.net This is a common feature of nonribosomal peptides that contributes to their stability against proteolytic degradation by common proteases, which typically recognize L-amino acids. The specific stereochemistry at each chiral center is critical for establishing the correct three-dimensional shape of the molecule necessary for it to bind to its target. researchgate.net
Influence of Non-Proteinogenic Amino Acid Residues
Correlation of Structural Features with Target Binding and Enzyme Inhibition
The antibacterial activity of katanosins stems from their ability to inhibit the biosynthesis of the bacterial cell wall, a target outside the bacterial cytoplasm. wikipedia.orgresearchgate.net Their mechanism, however, is distinct from that of other well-known cell wall inhibitors like vancomycin (B549263). researchgate.netnih.gov
Katanosins function by targeting and binding to lipid-anchored precursors of peptidoglycan. researchgate.netnih.gov Specifically, enzyme inhibition assays have demonstrated that katanosin B (lysobactin) forms complexes with Lipid I and Lipid II, which are essential substrates in the cell wall synthesis pathway. researchgate.net By sequestering these lipid intermediates, katanosins prevent their use by subsequent enzymes in the pathway, such as transglycosylases, effectively halting the construction of the peptidoglycan layer. researchgate.netnih.gov This leads to defects in the cell envelope, particularly at the septum, causing catastrophic damage and bacterial cell death. researchgate.net
Unlike vancomycin, which binds to the D-Ala-D-Ala terminus of Lipid II, the activity of katanosins is not affected by the presence of acyl-D-Ala-D-Ala. nih.gov This indicates that katanosins bind to a different part of the lipid intermediate, making them effective against vancomycin-resistant strains of bacteria. nih.gov The binding is thought to involve the pyrophosphate portion of the lipid precursors, a feature shared with other antibiotics like ramoplanin (B549286) and plectasin, though the specific interaction sites likely differ. researchgate.net
Computational Chemistry and Molecular Modeling in SAR Prediction
While extensive synthetic and biological studies have provided the bulk of SAR data for katanosins, computational chemistry and molecular modeling offer powerful predictive tools to guide further rational drug design. anu.edu.aukallipos.gramazon.com These in silico methods allow for the study of molecular structures and interactions at an atomic level, helping to rationalize experimental findings and predict the activity of novel analogues before their synthesis. google.comresearchgate.net
For a molecule like this compound, computational approaches can be used to:
Predict Target Binding: Simulate the interaction between this compound derivatives and their biological target, such as Lipid II. Molecular docking studies can predict the binding pose and estimate the binding affinity, providing a rationale for why certain structural features are essential for activity.
Develop Quantitative Structure-Activity Relationships (QSAR): Create mathematical models that correlate structural or physicochemical properties of different this compound analogues with their observed biological activity. nih.gov Such models can be used to predict the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
By integrating computational modeling with experimental data, researchers can accelerate the development of optimized this compound derivatives with potentially enhanced activity, better selectivity, and improved pharmacological properties.
Advanced Research Applications and Future Trajectories of Katanosin a Research
Katanosin A as a Platform for Novel Antimicrobial Agent Discovery
This compound, a naturally occurring cyclic depsipeptide, has emerged as a significant scaffold for the development of new antimicrobial agents. ontosight.ainih.gov Its potent activity against a range of Gram-positive bacteria, including those that have developed resistance to multiple drugs, makes it a compelling starting point for further research and development. wikipedia.orgvulcanchem.com
Addressing Multi-Drug Resistant Gram-Positive Pathogens (e.g., MRSA, VRE)
This compound and its analogue, Katanosin B (also known as lysobactin), have demonstrated potent activity against challenging Gram-positive hospital pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). wikipedia.orgasm.orgnih.gov The in-vitro potency of these compounds is comparable to vancomycin (B549263), which is often considered a "last resort" antibiotic. wikipedia.org Studies have shown that Katanosin B exhibits strong antibacterial activity against MRSA and VanA-type VRE, with minimum inhibitory concentrations (MICs) ranging from 0.39 to 3.13 µg/ml. asm.orgnih.gov This level of activity underscores the potential of the katanosin scaffold in combating infections caused by these problematic resistant strains.
Table 1: In Vitro Activity of Katanosin Analogs Against Resistant Gram-Positive Bacteria
| Compound | Organism | MIC Range (µg/mL) |
|---|---|---|
| This compound | MRSA | 0.39-3.13* |
| This compound | VRE | 0.39-3.13* |
| Katanosin B | MRSA | 0.39 to 3.13 asm.orgnih.gov |
| Katanosin B | VRE (VanA-type) | 0.39 to 3.13 asm.orgnih.gov |
Note: Data for this compound is based on comparative information; specific independent study data for this particular analog's MIC range is noted with an asterisk.
Development of Agents with Differentiated Mechanisms of Action
The antibacterial activity of katanosins stems from their ability to inhibit the biosynthesis of the bacterial cell wall. wikipedia.org Specifically, they have been shown to block transglycosylation and preceding steps in the synthesis of peptidoglycan. nih.gov This mechanism is notably different from that of vancomycin, which also targets cell wall synthesis but through a different interaction. nih.gov
Research indicates that katanosins inhibit the formation of lipid intermediates and the subsequent creation of nascent peptidoglycan. asm.orgnih.gov Unlike vancomycin, the inhibitory action of katanosins is not suppressed by an analogue of the lipid intermediate terminus, confirming a distinct mode of action. nih.gov This differentiated mechanism is significant because it suggests that resistance mechanisms developed by bacteria against vancomycin may not be effective against katanosin-based drugs. asm.orgnih.gov The unique approach to disrupting cell wall synthesis makes the katanosin scaffold a valuable platform for creating antibiotics that can bypass existing resistance.
Exploration of this compound in Agricultural Biotechnology as Biocontrol Agents
The application of microbial-derived compounds as biocontrol agents is a growing area of interest in sustainable agriculture. newsciencepubl.com Organisms from the genus Lysobacter, which produce katanosins (lysobactins), are recognized as potential biocontrol agents for protecting crops. scispace.comresearchgate.net These bacteria and the compounds they produce can help suppress plant diseases. The exploration of katanosins in this context is part of a broader effort to find alternatives to chemical pesticides, which can have negative environmental impacts. core.ac.uk The use of naturally derived agents like this compound could offer a more targeted and environmentally benign approach to pest and pathogen control in agriculture. newsciencepubl.comcore.ac.uk
Integration of this compound Research into Broader Natural Product Chemistry and Chemical Biology Initiatives
This compound is a member of the cyclic depsipeptides, a class of natural products that are not synthesized by ribosomes and often contain non-proteinogenic amino acids. wikipedia.org The unique structure of katanosins, which includes a "lariat" shape with a cyclic portion closed by an ester bond and a linear segment, makes them a subject of interest for natural product chemists. wikipedia.org The total synthesis of Katanosin B (lysobactin) has been a focus of chemical research, with solid-phase synthesis techniques being developed to facilitate the creation of structural analogs. nih.govnih.govacs.org
These synthetic efforts are part of broader chemical biology initiatives aimed at understanding how natural products function and how their structures can be modified to improve their therapeutic properties. efmc.infoumn.edugla.ac.uk By creating analogs of katanosin, researchers can investigate the key structural features responsible for its potent antibacterial activity. nih.gov This research contributes to the larger field of natural product-based drug discovery, which seeks to harness the chemical diversity of nature to develop new medicines. researchgate.net
Emerging Research Directions and Unexplored Potential of this compound Scaffold
The katanosin scaffold presents numerous opportunities for future research and development. The core structure of katanosin can be used as a template for creating new derivatives with potentially enhanced properties through a strategy known as the molecular scaffold approach. biosolveit.demdpi.com This involves making targeted chemical modifications to the scaffold to improve activity, selectivity, or other pharmacological characteristics.
Emerging research directions may include:
De novo drug design: Utilizing computational tools to design novel molecules based on the katanosin scaffold. arxiv.org
Exploration of untapped biodiversity: Searching for new katanosin variants in unexplored environments, which could yield novel bioactive compounds. nih.gov
Mechanism of action studies: Further elucidating the precise molecular interactions between katanosins and their bacterial targets to guide the design of more effective drugs. bohrium.com
The continued investigation of the katanosin scaffold holds promise for the discovery of next-generation antibiotics and other valuable bioactive molecules.
Q & A
Q. What structural features of Katanosin A contribute to its antimicrobial activity, and how are these validated experimentally?
this compound is a cyclic lipodepsipeptide composed of 11 amino acids, including non-proteinogenic residues like β-OHLeu and D-Arg, arranged in a macrocyclic structure . Key interactions, such as cation-π interactions between D-Arg’s guanidinium group and aromatic side chains, are critical for membrane disruption and bioactivity. Researchers validate these features using nuclear magnetic resonance (NMR) for structural elucidation, solid-phase peptide synthesis (SPPS) to generate analogs, and antimicrobial susceptibility testing (e.g., MIC assays) to correlate structural modifications with activity changes .
Q. What standardized methodologies are recommended for assessing this compound’s antibacterial efficacy in vitro?
Use broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium. Include vancomycin as a comparator to contextualize potency . For membrane permeability studies, employ fluorescent dye-based assays (e.g., propidium iodide uptake) in Bacillus subtilis and E. coli to differentiate mechanisms of action between Gram-positive and Gram-negative bacteria .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s membrane permeabilization efficacy across bacterial species?
Contradictions often arise from differences in bacterial membrane composition (e.g., outer membrane in Gram-negatives) or assay conditions (e.g., pH, cation concentration). To address this:
- Perform comparative assays under standardized conditions (e.g., cation-adjusted Mueller-Hinton broth).
- Use isogenic mutant strains (e.g., E. coli with altered LPS) to isolate membrane-related variables.
- Combine fluorescence microscopy with quantitative flow cytometry to validate permeability thresholds .
Q. What strategies improve the yield and purity of this compound in solid-phase synthesis (SPPS)?
Optimize Fmoc-SPPS protocols by:
- Selecting resins with high swelling capacity (e.g., Rink amide MBHA) to accommodate large peptides.
- Using pseudoproline dipeptides to reduce aggregation during chain elongation.
- Implementing orthogonal cleavage (e.g., TFA/water cocktails) to minimize side reactions. Post-synthesis, apply reverse-phase HPLC with C18 columns and gradient elution (0.1% TFA in acetonitrile/water) for purification, followed by MALDI-TOF MS for purity validation .
Q. How can in silico modeling guide the design of this compound analogs with enhanced stability?
Use molecular dynamics (MD) simulations to predict conformational stability of analogs under physiological conditions. Focus on key residues (e.g., D-Arg, β-OHLeu) and their solvent accessibility. Validate predictions via circular dichroism (CD) spectroscopy to confirm secondary structure retention and in vitro serum stability assays (e.g., incubation in human serum at 37°C with LC-MS quantification) .
Q. What experimental approaches address the challenge of bacterial resistance development against this compound?
- Conduct serial passage experiments with sub-MIC this compound exposure to identify resistance mutations.
- Use whole-genome sequencing of resistant strains to map mutations (e.g., in cell wall biosynthesis or membrane transporter genes).
- Evaluate cross-resistance with other lipodepsipeptides (e.g., daptomycin) to assess mechanistic overlap .
Methodological Considerations
- Data Contradiction Analysis : When MIC values conflict across studies, re-evaluate variables such as bacterial inoculum size, growth phase, and cation supplementation (e.g., Ca²⁺ modulates this compound’s membrane binding) .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting: document synthesis protocols, HPLC gradients, and raw MIC data in supplementary materials .
Key Data from Literature
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
